Head-to-Head Phase III: Significantly Higher Cardiotoxicity Hazard vs. Pegylated Liposomal Doxorubicin (PLD)
In a prospective, randomized Phase III trial directly comparing doxorubicin hydrochloride to pegylated liposomal doxorubicin (PLD) in first-line metastatic breast cancer (n=509), the overall risk of cardiotoxicity was significantly higher with conventional doxorubicin. The primary endpoint analysis revealed a hazard ratio (HR) of 3.16 for cardiac events in the doxorubicin group compared to PLD [1].
| Evidence Dimension | Risk of Cardiotoxicity (Cardiac Event Rate) |
|---|---|
| Target Compound Data | HR = 3.16 (95% CI 1.58–6.31, P < 0.001) |
| Comparator Or Baseline | Pegylated Liposomal Doxorubicin (PLD) HR = 1.00 (Reference) |
| Quantified Difference | 3.16-fold higher risk |
| Conditions | Phase III RCT; first-line metastatic breast cancer; PLD 50 mg/m² q4w vs. Doxorubicin 60 mg/m² q3w |
Why This Matters
This quantifies the severe cardiotoxicity liability of free doxorubicin hydrochloride, which is the primary driver for the development and selection of less cardiotoxic liposomal formulations, especially in patient populations with pre-existing cardiovascular risk factors.
- [1] O'Brien ME, Wigler N, Inbar M, Rosso R, Grischke E, Santoro A, et al. Reduced cardiotoxicity and comparable efficacy in a phase III trial of pegylated liposomal doxorubicin HCl (CAELYX/Doxil) versus conventional doxorubicin for first-line treatment of metastatic breast cancer. Ann Oncol. 2004 Mar;15(3):440-9. View Source
